Triammonium hexabromoiridate

Description

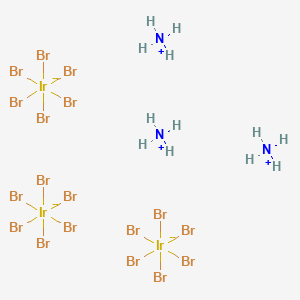

Triammonium hexabromoiridate is an inorganic salt with the chemical formula (NH₄)₃[IrBr₆], comprising three ammonium cations (NH₄⁺) and a hexabromoiridate anion ([IrBr₆]³⁻). The iridium in this compound is in the +3 oxidation state, stabilized by six bromide ligands in an octahedral geometry.

Properties

CAS No. |

86638-19-9 |

|---|---|

Molecular Formula |

Br18H12Ir3N3-3 |

Molecular Weight |

2069.0 g/mol |

IUPAC Name |

triazanium;hexabromoiridium(2-) |

InChI |

InChI=1S/18BrH.3Ir.3H3N/h18*1H;;;;3*1H3/q;;;;;;;;;;;;;;;;;;3*+4;;;/p-15 |

InChI Key |

ZBKXEBCDGSKURH-UHFFFAOYSA-A |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].Br[Ir-2](Br)(Br)(Br)(Br)Br.Br[Ir-2](Br)(Br)(Br)(Br)Br.Br[Ir-2](Br)(Br)(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triammonium hexabromoiridate can be synthesized through the reaction of iridium(III) chloride with ammonium bromide in an aqueous solution. The reaction typically involves dissolving iridium(III) chloride in water, followed by the addition of ammonium bromide. The mixture is then heated to facilitate the formation of the hexabromoiridate complex. The resulting solution is cooled, and the this compound precipitates out, which can be collected by filtration and dried.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triammonium hexabromoiridate undergoes various chemical reactions, including:

Oxidation: The iridium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states of iridium.

Substitution: Ligand exchange reactions where bromide ions are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.

Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines under controlled conditions.

Major Products Formed

Oxidation: Higher oxidation state iridium complexes.

Reduction: Lower oxidation state iridium complexes.

Substitution: New coordination compounds with different ligands replacing the bromide ions.

Scientific Research Applications

Triammonium hexabromoiridate has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other iridium complexes and studying coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in therapeutic applications, particularly in cancer treatment due to the unique properties of iridium complexes.

Industry: Utilized in catalysis and materials science for developing new catalytic processes and advanced materials.

Mechanism of Action

The mechanism by which triammonium hexabromoiridate exerts its effects involves the interaction of the iridium center with target molecules. The iridium ion can coordinate with various ligands, facilitating catalytic reactions or interacting with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Key Inferred Properties:

- Molecular Weight : ~725.74 g/mol (calculated).

- Appearance : Likely a dark crystalline solid, similar to sodium hexabromoiridate(IV) .

- Stability : Ammonium salts are generally hygroscopic and may decompose at elevated temperatures.

Comparison with Similar Compounds

Sodium Hexabromoiridate(IV) (Na₂[IrBr₆])

Structural and Chemical Differences :

Physical Properties :

Tetrabutylammonium Tribromide (C₁₆H₃₆Br₃N)

Structural Contrast :

Triammonium Citrate (C₆H₁₇N₃O₇)

Functional Differences :

- Triammonium citrate is an organic salt used in food and pharmaceuticals (e.g., buffering agent) , whereas this compound is inorganic and specialized for research or industrial catalysis.

- Market Presence: Triammonium citrate has a well-established global market, with producers in Europe, Asia, and North America , while hexabromoiridates remain niche laboratory reagents.

Research Findings and Data Gaps

- Synthesis Challenges : this compound synthesis likely involves metathesis reactions between ammonium salts and hexabromoiridic acid, but detailed protocols are absent in the evidence.

- Toxicity Data: Limited information exists on ammonium hexabromoiridates; existing hazards are inferred from sodium analogs and iridium’s classification as a heavy metal .

Biological Activity

Triammonium hexabromoiridate is a compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. Its biological activity, although not extensively documented, suggests potential applications in antimicrobial and therapeutic domains. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

This compound can be represented by the formula . The compound consists of a central iridium atom coordinated by six bromine atoms, with three ammonium ions acting as counterions. This unique structure may contribute to its biological properties.

Antimicrobial Properties

-

Mechanism of Action :

- The antimicrobial activity of QAS is often attributed to their ability to disrupt microbial membranes. The positively charged quaternary nitrogen interacts with negatively charged phospholipid membranes, leading to increased permeability and eventual cell lysis .

- Similar mechanisms may be hypothesized for this compound due to its ammonium components.

-

Case Studies :

- A study on related iridium complexes demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could exhibit similar effects .

- Further research indicated that iridium compounds could also possess antifungal properties, potentially expanding the spectrum of biological activity for this compound.

Data Table: Comparative Biological Activity

| Compound Type | Antibacterial Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially effective against Gram-positive bacteria | Possible antifungal effects | Membrane disruption via charge interaction |

| Quaternary Ammonium Salts | High (varies by chain length) | Moderate to high | Membrane disruption and lysis |

| Iridium Complexes | Significant | Not extensively studied | Disruption of cellular processes |

Research Findings

Research indicates that compounds similar to this compound can have diverse biological activities:

- Bactericidal Effects : Studies have shown that certain iridium compounds can effectively kill bacteria by disrupting their cell walls and membranes. The presence of multiple bromine atoms may enhance this activity due to increased electron density and reactivity .

- Cytotoxicity : Some investigations into iridium complexes have revealed cytotoxic effects on cancer cells, indicating potential therapeutic applications in oncology .

Q & A

Q. How do crystallographic data from different studies inform the debate on hydrogen bonding networks in this compound?

- Methodology : Compare hydrogen bond lengths (N–H···Br) across published structures (CCDC database). Use Mercury software to analyze packing diagrams and calculate lattice energies (Dreiding force field). Neutron diffraction studies resolve proton positions unambiguously, addressing discrepancies in XRD-based models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.